molecular formula C6H8N2O3S B1205823 2,4-Diaminobenzenesulfonic acid CAS No. 88-63-1

2,4-Diaminobenzenesulfonic acid

Cat. No.: B1205823
CAS No.: 88-63-1
M. Wt: 188.21 g/mol
InChI Key: JVMSQRAXNZPDHF-UHFFFAOYSA-N
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Description

2,4-Diaminobenzenesulfonic acid (2,4-DBSA) is an aromatic sulfonic acid derivative with two amino groups (-NH₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring at the 2, 4, and 1 positions, respectively (see structure in ). It is a white to off-white crystalline powder with a melting point of 260–266°C (decomposition) and high solubility in polar solvents like water and ethanol due to its sulfonate group . This compound is widely utilized in materials science, serving as a reducing agent, functionalizing agent for graphene derivatives, and a monomer in sulfonated copolymers for high-strength fibers . Its dual amino and sulfonic acid groups enable unique reactivity, making it valuable in catalysis, sensing, and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Diaminobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of m-phenylenediamine in the presence of sulfuric acid or oleum at temperatures ranging from 140°C to 250°C . Another method involves the reaction of 2,4-dinitrochlorobenzene with sodium bisulfite, followed by reduction with iron filings and hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the sulfonation of m-phenylenediamine in 100% sulfuric acid with oleum at 155°C. The resulting disulfonic acids are then desulfonated at 140°C, and the free acid is isolated at 10°C, yielding a high purity product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Dyes

One of the primary applications of 2,4-diaminobenzenesulfonic acid is as an intermediate in the production of synthetic dyes. Its derivatives are utilized in dyeing textiles and paper products due to their vibrant colors and stability.

Case Study: Dye Production

In a study focusing on dye synthesis, this compound was used to create azo dyes, which are known for their bright hues and high lightfastness. The process involved coupling reactions with diazonium salts, yielding dyes that were tested for color strength and fastness properties. Results indicated that dyes derived from this compound exhibited superior performance compared to traditional alternatives .

Polymer Chemistry

This compound is also significant in polymer chemistry, particularly for synthesizing proton exchange membranes (PEMs) used in fuel cells.

Data Table: Polymer Characteristics

Polymer TypeConductivity (S/cm)Application Area
Sulfonated Polyimides0.051Fuel Cells
Conducting PolymersVariesAntirust features in aerospace

The sulfonated polyimides derived from this compound have demonstrated high proton conductivity and thermal stability, making them suitable for high-performance fuel cell applications .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their potential as P2Y receptor antagonists, which play a crucial role in numerous physiological processes.

Case Study: P2Y Receptor Antagonist Development

Research involving the synthesis of P2Y receptor antagonists highlighted the utility of this compound in creating compounds with enhanced biological activity. The study reported successful coupling reactions that resulted in novel compounds with potential therapeutic applications .

Environmental Applications

The compound has also been investigated for its role in developing environmentally friendly materials. The synthesis of conducting polymers using this compound has shown promise in creating materials that can be utilized in sensors and other electronic devices while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2,4-diaminobenzenesulfonic acid involves its interaction with various molecular targets and pathways. As a sulfonated aromatic amine, it can participate in nucleophilic substitution reactions, forming stable intermediates. Its sulfonic acid group enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

The structural isomers and analogs of 2,4-DBSA exhibit distinct physicochemical properties and applications. Below is a detailed comparison:

Structural Isomers: 2,5-DBSA and 3,4-DBSA

  • Hydrophilicity and Conductivity in Graphene Hybrids :
    All three isomers (2,4-, 2,5-, and 3,4-DBSA) act as reducing agents for graphene oxide (GO), producing functionalized reduced graphene oxide (f-rGO) with sulfonate groups. However, 2,4-DBSA yields f-rGO with superior hydrophilicity and conductivity due to optimal positioning of the sulfonate group for covalent bonding with graphene sheets. This enhances dispersion stability in water (>1 month) and electrical conductivity, critical for inkjet-printed electronics .
    • Key Data :
Property 2,4-DBSA 2,5-DBSA 3,4-DBSA
Hydrophilicity (water contact angle) <10° 15–20° 20–25°
Conductivity (S/cm) 120–150 80–100 60–80
  • Reactivity in Ullmann Coupling :
    2,4-DBSA reacts with bromaminic acid to form blue products under microwave irradiation, while 2,5-DBSA produces different regioisomers. The ortho:meta product ratio varies with the isomer, influencing catalytic efficiency in cross-coupling reactions .

4-Aminobenzoic Acid Derivatives

  • Nitrite Sensing: 2,4-DBSA (tested as compound B3) shows negligible colorimetric response to nitrite due to competing reactions of its second amino group. In contrast, 4-aminobenzoic acid derivatives (e.g., compound C) exhibit linear responses up to 125 μM nitrite, making them superior Griess reagents .

Sulfonated Diamines with Multiple -SO₃H Groups

  • Polymer Applications: Compared to 4,4’-diamino-2,2’-biphenyldisulfonic acid (Bd-SO₃H) and 2,5-diaminobenzene-1,4-disulfonic acid (Pa-(SO₃H)₂), 2,4-DBSA has fewer sulfonate groups, resulting in lower acidity and solubility. However, its balanced structure enhances thermal stability in poly(m-phenylene isophthalamide) copolymers (decomposition >400°C), outperforming monosulfonated analogs .

Aliphatic and Non-Sulfonated Diamines

  • Reduction Efficiency: Aliphatic diamines (e.g., ethylenediamine) lack the aromatic conjugation and sulfonate groups of 2,4-DBSA, leading to weaker reducing power for GO and unstable nanoparticle dispersions. 2,4-DBSA reduces GO more effectively while stabilizing Ag nanoparticles (AgNPs) on f-rGO surfaces, critical for conductive inks .

Biological Activity

2,4-Diaminobenzenesulfonic acid (DBSA), also known as m-phenylenediamine-4-sulfonic acid, is a compound with significant biological activity and applications in various fields, particularly in the synthesis of dyes and pharmaceuticals. This article explores its biological properties, mechanisms of action, toxicity, and potential therapeutic uses.

  • Molecular Formula : C₆H₈N₂O₃S
  • CAS Number : 88-63-1
  • Structure : The compound features two amino groups and a sulfonic acid group attached to a benzene ring.

1. Toxicological Profile

DBSA exhibits moderate toxicity when ingested or upon skin contact. Research indicates the following:

  • Oral Toxicity : The lethal dose (LD50) in rabbits is approximately 3480 mg/kg, indicating a moderate risk upon ingestion .
  • Skin Irritation : It causes chemical burns and moderate irritation upon contact .
  • Eye Irritation : Moderate irritation leading to inflammation has been reported following exposure .

2. Mutagenicity

DBSA itself is non-mutagenic; however, it can become mutagenic when oxidized. This transformation is particularly relevant for azo dyes containing phenylenediamine derivatives, which have shown mutagenic responses due to the formation of oxidized intermediates .

3. Cellular Mechanisms

The biological activity of DBSA can be attributed to its interaction with cellular components:

  • Oxidative Stress : DBSA can induce oxidative stress in cells, leading to apoptosis or necrosis in certain conditions.
  • Immune Response : It has been shown to provoke allergic reactions characterized by contact eczema, which involves a delayed-type hypersensitivity mediated by T lymphocytes .

1. Dye Synthesis

DBSA is primarily utilized as an intermediate in the production of synthetic dyes. Its derivatives are crucial in various dyeing processes due to their ability to form stable colorants.

2. Pharmaceuticals

Research indicates potential applications in drug formulation due to its solubility and reactivity with other compounds. Studies on its use as a drug carrier or in formulations for targeted delivery are ongoing.

Study 1: Toxicity Assessment

A study conducted on the effects of DBSA on rabbit skin showed that exposure led to significant irritation and allergic reactions after prolonged contact. This highlights the need for careful handling and risk assessment in industrial applications.

Study 2: Mutagenicity Testing

A series of mutagenicity assays demonstrated that while DBSA itself is non-mutagenic, certain azo dye formulations containing it exhibited mutagenic properties due to metabolic activation within biological systems.

Data Summary

PropertyValue
LD50 (Oral, Rabbit)3480 mg/kg
Skin IrritationModerate
Eye IrritationModerate
MutagenicityNon-mutagenic (oxidized)

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for DBSA, and what experimental factors influence their efficiency?

DBSA is synthesized via two main pathways:

  • Sulfonation of m-phenylenediamine : Traditional methods use fuming sulfuric acid (H₂SO₄) at high temperatures, but this generates waste acids and environmental pollutants . Modern approaches employ sulfur trioxide (SO₃) as a sulfonation reagent, which reduces steps, lowers costs, and improves yields under milder conditions .
  • Catalytic hydrogenation of 2,4-dinitrobenzenesulfonic acid : This method avoids hazardous sulfonation reagents but requires optimization of catalysts (e.g., Pd/C) and reaction parameters (e.g., temperature, pressure) . Key considerations include reagent toxicity, waste management, and scalability. Orthogonal testing is recommended to optimize conditions for each route .

Q. What safety protocols are critical when handling DBSA in laboratory settings?

DBSA is a skin and eye irritant (Risk Code: R36/37/38) and may cause allergic reactions . Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Storage in a cool, dry, inert atmosphere (e.g., under nitrogen) to prevent oxidation and decomposition .
  • Immediate neutralization of spills with sodium bicarbonate .

Q. How can researchers validate the purity and structural integrity of synthesized DBSA?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) confirms functional groups .
  • X-ray diffraction (XRD) : Resolves crystal structures (e.g., S–O bond lengths: 1.453–1.461 Å) .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies sulfonic acid (–SO₃H) stretches near 1030 cm⁻¹ and 1170 cm⁻¹ .
  • UV-Vis spectroscopy : Monitors degradation (λmax ~270 nm) .

Advanced Research Questions

Q. How do reaction mechanisms differ between sulfur trioxide and fuming sulfuric acid in DBSA synthesis?

  • SO₃ route : Proceeds via direct sulfonation of m-phenylenediamine, forming monosulfonated DBSA in one step. The mechanism avoids intermediate dehydration steps, reducing byproducts .
  • Fuming H₂SO₄ route : Involves intermediate formation (e.g., sulfonic acid derivatives) and intramolecular rearrangements, which generate waste acids (e.g., H₂SO₄ residues) . Computational modeling (DFT) and kinetic studies are recommended to elucidate transition states and rate-limiting steps .

Q. What strategies mitigate environmental impacts in large-scale DBSA production?

  • Green synthesis : Replace fuming H₂SO₄ with SO₃ or solid-phase reactions to minimize acidic waste .
  • Waste recycling : Recover H₂SO₄ via distillation or neutralize with CaCO₃ for safe disposal .
  • Process intensification : Use microreactors to enhance heat/mass transfer and reduce reagent volumes .

Q. How does DBSA enhance functional materials like carbon quantum dots (CQDs) or covalent organic frameworks (COFs)?

  • CQDs : DBSA acts as a nitrogen/sulfur dopant, tuning fluorescence emission (e.g., yellowish-green CQDs with 30.5% quantum yield) via graphitization and bandgap modulation .
  • COFs : Sulfonic acid groups in DBSA-derived COFs (e.g., TFP-DABA) serve as Brønsted acid catalysts for biomass conversion (e.g., fructose to HMF with 97% yield) .
  • Graphene inks : DBSA functionalizes reduced graphene oxide (f-rGO), improving dispersibility and conductivity for flexible electronics .

Q. Why does DBSA exhibit poor performance in nitrite sensing applications?

The dual amino groups (–NH₂) in DBSA undergo undesired diazotization or side reactions under acidic Griess test conditions, reducing selectivity for nitrite (NO₂⁻) . Modifying the sulfonic acid group or masking one amino group (e.g., acetylation) could mitigate interference .

Q. Data Contradictions and Resolution

Q. How can conflicting reports on DBSA synthesis yields be resolved?

Discrepancies arise from varying reagent purity, reaction scales, and analytical methods. For example:

  • SO₃-based methods claim >90% yields , while traditional routes report 70–80% due to side reactions . Resolution requires standardized reporting of reaction conditions (e.g., temperature, stoichiometry) and third-party validation via HPLC or mass spectrometry .

Q. Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to balance cost, safety, and efficiency .
  • Advanced characterization : Pair XRD with thermogravimetric analysis (TGA) to assess thermal stability (decomposition at 260–266°C) .

Properties

IUPAC Name

2,4-diaminobenzenesulfonic acid
Source PubChem
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InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMSQRAXNZPDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1N)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2O3S
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Related CAS

3177-22-8 (mono-hydrochloride salt), 51247-58-6 (calcium-salt), 93920-38-8 (sulfate)
Record name 2,4-Diaminobenzenesulfonic acid
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DSSTOX Substance ID

DTXSID3044465
Record name 2,4-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
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CAS No.

88-63-1
Record name 2,4-Diaminobenzenesulfonic acid
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Synthesis routes and methods

Procedure details

If the tetrazonium salt solution of 2,7-diaminocarbazole which has been described is coupled one-sided to 7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid and subsequently to phenol, ortho- or meta-cresol, resorcinol, 1,3-diamino-benzene or 1,3-diaminobenzene-4-sulphonic acid, dyestuffs of black shades are obtained.
Quantity
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7-(2,4-diamino-5-sulphophenylazo)-1-hydroxy-naphthalene-3-sulphonic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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